molecular formula C24H25N3O5 B2654536 N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872857-58-4

N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2654536
CAS No.: 872857-58-4
M. Wt: 435.48
InChI Key: DTEKKMCCFLYBMA-UHFFFAOYSA-N
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Description

The compound N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic indole-oxoacetamide derivative. Its structure features:

  • A 1H-indol-3-yl core substituted at position 1 with a 2-(morpholin-4-yl)-2-oxoethyl chain.
  • A 2-oxoacetamide group at position 3 of the indole, further linked to an N-(2-methoxy-5-methylphenyl) substituent.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-16-7-8-21(31-2)19(13-16)25-24(30)23(29)18-14-27(20-6-4-3-5-17(18)20)15-22(28)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKKMCCFLYBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholine ring and the methoxy-methylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine and indole moieties, using appropriate nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Analysis

Key structural analogs and their modifications are summarized below:

Table 1: Structural and Functional Comparison of Indole-Oxoacetamide Derivatives
Compound Name/ID Indole Substituent(s) N-Aryl/Amine Substituent Reported Activity Source
Target Compound 1-[2-(morpholin-4-yl)-2-oxoethyl] 2-methoxy-5-methylphenyl Not reported N/A
E244-0506 (ChemDiv) 1-[2-(morpholin-4-yl)-2-oxoethyl] 2-(2-methoxyphenyl)ethyl Screening compound
5a–y derivatives 2-(adamantan-1-yl) Varied amines (e.g., methyl, ethyl, aryl) Anticancer (IC50: 1.2–12.4 μM)
Compound 4 5-(furan-2-yl), 1-(2-hydroxyethyl) Adamantan-1-yl Not specified
N-(4-methoxyphenyl) analog 1-ethyl, 5-methoxy 4-methoxyphenyl Structural data only
Antimicrobial derivative 1-(3-bromopropyl) 2-nitrophenyl Antimicrobial
Key Observations:

Indole Core Modifications :

  • The target compound and E244-0506 share a morpholin-4-yl-oxoethyl substitution at position 1 of the indole, which may improve solubility compared to adamantane or furan substituents .
  • Adamantane-substituted derivatives (e.g., 5a–y) exhibit potent anticancer activity, likely due to enhanced lipophilicity and membrane penetration .

N-Aryl/Amine Substituents :

  • The 2-methoxy-5-methylphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with simpler aryl groups (e.g., 4-methoxyphenyl in ) or nitrophenyl groups in antimicrobial analogs .
  • E244-0506’s 2-(2-methoxyphenyl)ethyl chain may offer flexibility in receptor binding compared to rigid adamantane derivatives .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its synthesis, biological properties, and mechanisms of action based on various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole moiety and the incorporation of morpholine derivatives. Advanced techniques such as molecular docking have been utilized to predict the binding affinity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, which may provide insights into the activity of this compound. For instance, compounds synthesized in similar frameworks have shown significant inhibition against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans4 µg/mL

These results indicate a promising antimicrobial profile that could be extrapolated to our compound of interest, pending specific testing.

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies on related indole derivatives have demonstrated:

  • Apoptotic Effects : Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Cell Cycle Arrest : Inhibition of cell proliferation was observed, leading to G1 phase arrest, which is critical for preventing tumor growth.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cancer cells, which can trigger apoptotic pathways.

Case Studies

A series of case studies have highlighted the efficacy of indole derivatives in clinical settings. For instance, a study involving a structurally similar compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses.

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